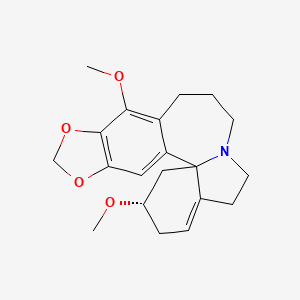
Dyshomerythrine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dyshomerythrine is a naturally occurring alkaloid isolated from the New Zealand silver pine, Lagarostrobos colensoi. This compound is known for its significant activity against various agriculturally important insect pests . This compound incorporates a seven-membered C-ring, which contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dyshomerythrine involves several steps, starting with the preparation of the core structure. One common method includes the use of gem-dihalogenocyclopropanes as building blocks. These are prepared by the addition of dichloro- or dibromo-carbene to the corresponding olefin under phase-transfer conditions . The reaction typically involves treating a solution of the olefin and a quaternary ammonium salt in the relevant halogen form with aqueous sodium hydroxide.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance. when synthesized industrially, the process involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of ultrasonication techniques has been found to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: Dyshomerythrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in reduced forms of this compound.
科学研究应用
Dyshomerythrine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: this compound’s activity against insect pests makes it valuable in agricultural research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases caused by pests.
作用机制
The mechanism of action of dyshomerythrine involves its interaction with specific molecular targets in insect pests. It disrupts the normal functioning of these targets, leading to the death of the pests. The exact molecular pathways involved are still under investigation, but it is believed that this compound interferes with the nervous system of the insects .
相似化合物的比较
Dyshomerythrine is unique due to its seven-membered C-ring structure. Similar compounds include other alkaloids such as 3-epischelhammericine and 2,7-dihydrohomoerysotrine . These compounds share some structural similarities but differ in their specific biological activities and chemical properties. This compound’s unique structure contributes to its distinct mode of action and effectiveness against insect pests.
Conclusion
This compound is a fascinating compound with significant potential in various fields of research. Its unique structure and biological activity make it a valuable subject of study in chemistry, biology, medicine, and industry. Continued research into its synthesis, reactions, and applications will undoubtedly uncover even more uses for this versatile compound.
属性
CAS 编号 |
91897-64-2 |
|---|---|
分子式 |
C20H25NO4 |
分子量 |
343.4 g/mol |
IUPAC 名称 |
(20S)-9,20-dimethoxy-5,7-dioxa-14-azapentacyclo[12.7.0.01,17.02,10.04,8]henicosa-2,4(8),9,17-tetraene |
InChI |
InChI=1S/C20H25NO4/c1-22-14-6-5-13-7-9-21-8-3-4-15-16(20(13,21)11-14)10-17-19(18(15)23-2)25-12-24-17/h5,10,14H,3-4,6-9,11-12H2,1-2H3/t14-,20?/m0/s1 |
InChI 键 |
BMERDRZRTMAIND-PVCZSOGJSA-N |
手性 SMILES |
CO[C@H]1CC=C2CCN3C2(C1)C4=CC5=C(C(=C4CCC3)OC)OCO5 |
规范 SMILES |
COC1CC=C2CCN3C2(C1)C4=CC5=C(C(=C4CCC3)OC)OCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)
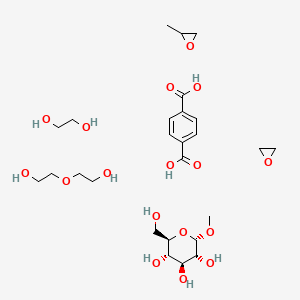
![Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14345518.png)
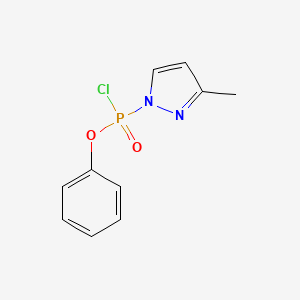

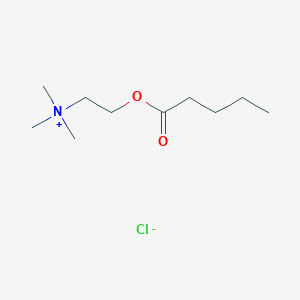

![Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate](/img/structure/B14345529.png)



![6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide](/img/structure/B14345572.png)
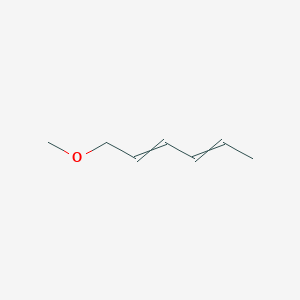
![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)
